molecular formula C19H26N2O3S B3624221 1-({3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine

1-({3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine

Cat. No.: B3624221
M. Wt: 362.5 g/mol
InChI Key: QJKYLUFBFUTOSK-UHFFFAOYSA-N
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Description

1-({3-Methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidine moiety, and a methoxy group

Properties

IUPAC Name

2-[2-methoxy-4-(piperidine-1-carbothioyl)phenoxy]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-23-17-13-15(19(25)21-11-3-2-4-12-21)7-8-16(17)24-14-18(22)20-9-5-6-10-20/h7-8,13H,2-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKYLUFBFUTOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often start with the preparation of the piperidine and pyrrolidine rings, followed by the introduction of the methoxy group and the carbonothioyl linkage. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-({3-Methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure and functionality.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can significantly change the compound’s chemical behavior. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-({3-Methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its potential pharmacological properties, including its effects on various biological pathways and its potential as a drug candidate.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 1-({3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

When compared to similar compounds, 1-({3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    3-Methoxyphenylboronic acid: Shares the methoxy group but differs in the overall structure and reactivity.

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Contains a benzotriazole moiety and is used for different applications. These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound for various research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-({3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine
Reactant of Route 2
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1-({3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine

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